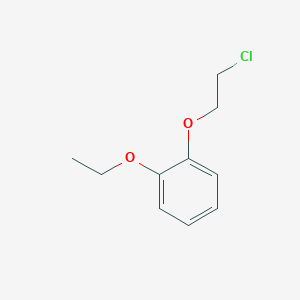

1-(2-氯乙氧基)-2-乙氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

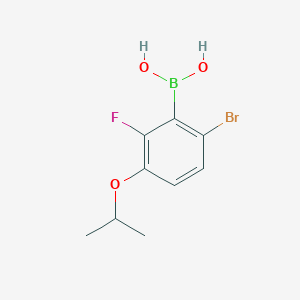

The synthesis of chlorinated aromatic ethers is not directly addressed in the provided papers. However, paper discusses the synthesis of a related compound, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, which was achieved through a high-pressure hydrolysis and reduction reaction followed by an addition reaction. This suggests that similar methods could potentially be applied to synthesize 1-(2-Chloroethoxy)-2-ethoxybenzene, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic ethers can be complex, as indicated by the studies of compounds such as 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene . These compounds exhibit different orientations of methoxy groups with respect to the benzene ring, which can affect their reactivity and physical properties. It is reasonable to assume that 1-(2-Chloroethoxy)-2-ethoxybenzene would also have a complex structure with specific orientations of the ethoxy groups that could influence its behavior.

Chemical Reactions Analysis

The chemical reactions of chlorinated aromatic ethers can involve various pathways. For instance, the electrochemical reduction of 1-(2-chloroethyl)-2-nitrobenzene leads to products like 1-nitro-2-vinylbenzene and 1H-indole . Additionally, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase results in the formation of a cation radical and subsequent products . These studies suggest that 1-(2-Chloroethoxy)-2-ethoxybenzene could also undergo interesting electrochemical or enzymatic reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic ethers can be influenced by their molecular structure. For example, the solid-state structure of 1,2-dimethoxybenzene shows that the methoxy groups are twisted out of the plane of the benzene ring , which can affect its physical properties. The conformational preferences of the methoxy groups in o-dimethoxybenzene have been analyzed, revealing that electrostatic interactions and CH–O interactions can stabilize certain conformations . These findings imply that the physical and chemical properties of 1-(2-Chloroethoxy)-2-ethoxybenzene would be similarly affected by the orientations and interactions of its ethoxy groups.

科学研究应用

宿主-客体化学

对β-环糊精(β-CD)及其与各种扇形有机客体衍生物的研究,包括类似于1-(2-氯乙氧基)-2-乙氧基苯醚的醚类物质,揭示了宿主-客体包含过程中涉及的能量变化的见解。利用紫外-可见光谱和核磁共振(NMR)滴定的研究表明,这些复合物可以被表征和分析其结构和能量特性(Song et al., 2008)。

能量存储材料

在能量存储的背景下,二烷氧基苯醚的衍生物已被评估为非水系氧化还原流动电池的阴极材料。由于其结构修饰,这些材料表现出高化学稳定性和效率,暗示了1-(2-氯乙氧基)-2-乙氧基苯醚在类似电化学系统中的潜在应用(Jingjing Zhang et al., 2017)。

聚合物科学

具有醚侧链的聚磷酸酯的合成和气体渗透特性表征,包括氯乙氧基和乙氧基基团,突显了这类化合物在创造具有特定渗透性和选择性特性的材料中的实用性,对天然气处理和其他工业应用具有价值(Yin, 2009)。

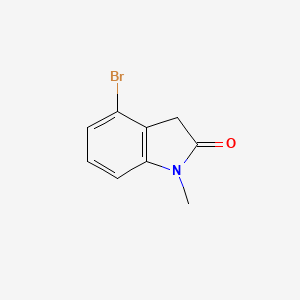

电化学合成

对硝基苯衍生物的电化学还原研究,与1-(2-氯乙氧基)-2-乙氧基苯醚中的官能团密切相关,已证明了合成有价值的有机化合物的途径。这类研究表明了1-(2-氯乙氧基)-2-乙氧基苯醚在合成工业相关有机分子方面的潜在电化学应用(Peng Du & Peters, 2010)。

萃取和分离过程

使用芳香醚类化合物从盐酸介质中萃取Au(III)的研究突显了结构因素在确定萃取性中的重要作用。这表明了1-(2-氯乙氧基)-2-乙氧基苯醚在选择性金属萃取过程中的潜在应用(Oshima et al., 2019)。

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, causes skin irritation, and causes serious eye damage . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing in dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-(2-chloroethoxy)-2-ethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDUTEWYIDNOBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589888 |

Source

|

| Record name | 1-(2-Chloroethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethoxy)-2-ethoxybenzene | |

CAS RN |

56842-04-7 |

Source

|

| Record name | 1-(2-Chloroethoxy)-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56842-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。